t-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate
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Overview
Description
Synthesis Analysis
A strategy to construct functionalized all-carbon quaternary centers from ketones has been described, which could potentially be applied to the synthesis of similar compounds . Additionally, a 4-t-butylbenzyl derivatization for the analysis of carboxylic acids by GC–MS (EI) has been reported .Molecular Structure Analysis
The molecular structure of similar compounds like “tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate” and “tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate” have been analyzed .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate”, have been analyzed. It has a molecular weight of 212.29 and is very soluble .Scientific Research Applications
Supramolecular Arrangements
- Crystal Structure and Molecular Arrangements : Research on cyclohexane-5-spirohydantoin derivatives, closely related to t-Butyl diazaspiro octane carboxylate, reveals insights into crystallographic analysis and supramolecular arrangements. These structures highlight the role of substituents in forming distinct molecular arrangements (Graus et al., 2010).
Reactivity and Synthesis
- Reactivity with Carbanionic Nucleophiles : A study on the reactivity of related compounds towards carbanionic nucleophiles provides insights into chemical reactions and potential synthesis pathways (Brown et al., 1984).
- Stereoselective Synthesis : The stereoselective synthesis of medicinally relevant frameworks, such as furo[2,3-d]pyrimidine, using thermal rearrangement of spirocyclic barbiturates, shows the potential for creating specific molecular configurations (Vereshchagin et al., 2015).
Chemical Modifications
- Methanesulphonylation Reactions : Research on the reactions of similar compounds with methanesulphonyl chloride provides valuable information on chemical modifications and potential applications in synthesis (Stoodley & Whiting, 1984).
Structural Analysis
- X-ray Diffraction Analysis : Studies involving X-ray diffraction analysis of ring-enlargement derivatives of Penicillin G related to t-Butyl diazaspiro octane carboxylate offer insights into molecular structures and bonding (Declercq et al., 2010).
Safety and Hazards
The safety information for “tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate” indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335. The precautionary statements include P261, P264, P270, P271, P280, P301, P301, P302, P304, P312, P330, P340, P352, P363 .
Future Directions
properties
IUPAC Name |
tert-butyl (4R)-3,3-difluoro-1,7-diazaspiro[3.4]octane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-5-4-10(7-15)11(12,13)6-14-10/h14H,4-7H2,1-3H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPRNRPYIYPRAN-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(CN2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@]2(C1)C(CN2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate |
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